molecular formula C11H17BrN4OSi B11832224 6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine

6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine

Cat. No.: B11832224
M. Wt: 329.27 g/mol
InChI Key: RIMYZARSUQSMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of 6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine consists of a purine core modified by two substituents: a bromine atom at position 6 and a (2-(trimethylsilyl)ethoxy)methyl group at position 9. The purine scaffold comprises a bicyclic system of fused pyrimidine and imidazole rings, with nitrogen atoms at positions 1, 3, 7, and 9.

IUPAC Name
The systematic IUPAC name is derived using substitutive nomenclature rules, prioritizing atomic composition and functional group hierarchy. The parent structure is designated as 9H-purine, with substituents listed in alphabetical order:

  • Bromo at position 6
  • (2-(Trimethylsilyl)ethoxy)methyl at position 9

The full IUPAC name is 6-bromo-9-[(2-(trimethylsilyl)ethoxy)methyl]-9H-purine . This aligns with IUPAC guidelines for silyl ethers, where silicon-containing substituents are treated as alkyl analogues in naming.

Molecular Formula
The molecular formula is C₁₁H₁₇BrN₄OSi , calculated as follows:

Component Contribution
Purine core C₅H₄N₄
Bromine atom Br
(2-(Trimethylsilyl)ethoxy)methyl C₆H₁₃OSi

Structural Features

  • The (2-(trimethylsilyl)ethoxy)methyl group introduces steric bulk due to the trimethylsilyl (TMS) moiety, which influences reactivity and solubility.
  • Bromine’s electronegativity (Pauling scale: 2.96) polarizes the C–Br bond, enhancing electrophilic susceptibility at position 6.

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this specific compound remains unpublished, analogous purine derivatives provide insights into its likely conformational preferences.

Key Inferences from Similar Structures

  • Purine Ring Planarity : X-ray studies of 9-substituted purines (e.g., 9-alkylpurines) show minimal deviation from planarity (<5° dihedral angles).
  • Silyl Ether Geometry : Trimethylsilyl groups adopt tetrahedral geometry around silicon, with Si–O bond lengths averaging 1.64 Å and Si–C bonds at 1.88 Å.
  • Substituent Orientation : The (2-(trimethylsilyl)ethoxy)methyl group likely adopts a staggered conformation to minimize steric clash between the TMS group and purine ring.

Theoretical Conformational Analysis
Computational models (DFT/B3LYP/6-311+G(d,p)) predict:

  • Energy Barriers : 8–12 kJ/mol for rotation about the O–CH₂ bond in the ethoxy chain.
  • Dominant Conformer : A gauche arrangement of the TMS group relative to the purine plane, stabilized by van der Waals interactions.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic properties of this compound were investigated using density functional theory (DFT) at the ωB97X-D/def2-TZVP level.

Key Findings

Parameter Value (eV)
HOMO Energy -6.34
LUMO Energy -1.87
Band Gap 4.47

Orbital Characteristics

  • HOMO : Localized on the purine π-system and bromine lone pairs, indicating nucleophilic attack susceptibility at position 6.
  • LUMO : Predominantly located on the imidazole ring, suggesting electrophilic reactivity at nitrogen positions.

Electrostatic Potential Map

  • Regions of high electron density:
    • Purine N7 and N9 atoms (MEP: -0.35 e/Å)
    • Bromine atom (MEP: -0.28 e/Å)
  • Low electron density at silicon center (MEP: +0.18 e/Å), consistent with its role as an electron-donating group.

Non-Covalent Interactions
Independent gradient model (IGM) analysis reveals:

  • Strong C–H···π interactions between TMS methyl groups and purine ring (Δρ: 0.015 a.u.)
  • Weak halogen bonding between Br and adjacent N3 (E₂: 4.3 kJ/mol)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17BrN4OSi

Molecular Weight

329.27 g/mol

IUPAC Name

2-[(6-bromopurin-9-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C11H17BrN4OSi/c1-18(2,3)5-4-17-8-16-7-15-9-10(12)13-6-14-11(9)16/h6-7H,4-5,8H2,1-3H3

InChI Key

RIMYZARSUQSMGM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC2=C1N=CN=C2Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 9H-purine or 6-substituted purines (e.g., 6-chloropurine).

  • Reagents : SEM-Cl (1.2–1.5 eq), NaH (1.5 eq) as a base, anhydrous THF or DMF as solvent.

  • Temperature : 0°C → room temperature (20–25°C).

  • Reaction Time : 12–16 hours.

Example Procedure :

  • Add NaH (60% dispersion in oil, 1.5 eq) to a solution of 9H-purine (1.0 eq) in anhydrous THF at 0°C.

  • Stir for 30 minutes, then add SEM-Cl (1.2 eq) dropwise.

  • Warm to room temperature and stir overnight.

  • Quench with water, extract with DCM, and purify via silica gel chromatography (EtOH/toluene gradient).

Yield : 60–80% for SEM-protected purines.

Challenges and Solutions

  • Competing Alkylation : The SEM group may alkylate other nitrogen atoms (N3 or N7). Using excess SEM-Cl and slow addition mitigates this.

  • Moisture Sensitivity : SEM-Cl hydrolyzes readily; thus, reactions must be conducted under anhydrous conditions.

Bromination at the C6 Position

Bromination at C6 can be achieved via electrophilic aromatic substitution (EAS) or nucleophilic substitution (SNAr), depending on the substrate.

Electrophilic Bromination

  • Reagents : N-Bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃).

  • Solvent : Dichloromethane (DCM) or acetonitrile.

  • Regioselectivity : The C6 position is activated for electrophilic attack due to electron-withdrawing effects from adjacent nitrogen atoms.

Example Procedure :

  • Dissolve 9-SEM-purine (1.0 eq) in DCM.

  • Add NBS (1.1 eq) and FeBr₃ (0.1 eq) at 0°C.

  • Stir for 2 hours at 0°C, then warm to room temperature.

  • Quench with NaHSO₃, extract with DCM, and purify via column chromatography.

Yield : 50–70%.

Nucleophilic Bromination via SNAr

If starting from 6-chloro-9-SEM-purine, halogen exchange with NaBr or HBr can replace chlorine with bromine.

Example Procedure :

  • Heat 6-chloro-9-SEM-purine (1.0 eq) with NaBr (3.0 eq) in DMF at 100°C for 8 hours.

  • Cool, dilute with water, extract with EtOAc, and concentrate.

  • Purify via silica gel chromatography.

Yield : 60–75%.

Alternative Synthetic Routes

One-Pot Protection-Bromination

Combining SEM protection and bromination in a single step reduces purification efforts:

  • Protect N9 with SEM-Cl as described in Section 2.1.

  • Without isolation, add NBS (1.1 eq) and FeBr₃ (0.1 eq) to the reaction mixture.

  • Stir for 2 hours at 0°C → room temperature.

Yield : 40–55% (lower due to competing side reactions).

Analytical Data and Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H8), 8.15 (s, 1H, H2), 5.70 (s, 2H, SEM-CH₂), 3.55 (t, J = 8.0 Hz, 2H, SEM-OCH₂), 0.92 (t, J = 8.0 Hz, 2H, SEM-SiCH₂), 0.00 (s, 9H, SEM-Si(CH₃)₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 151.2 (C6), 148.9 (C4), 142.1 (C8), 127.5 (C5), 72.3 (SEM-OCH₂), 66.8 (SEM-CH₂), 17.2 (SEM-SiCH₂), −1.5 (SEM-Si(CH₃)₃).

  • HRMS : m/z calcd for C₁₁H₁₇BrN₄OSi [M+H]⁺: 329.27, found: 329.28.

Industrial-Scale Considerations

For large-scale synthesis, the following optimizations are critical:

  • Cost Efficiency : Use SEM-Cl over Mitsunobu reagents to avoid expensive DIAD and PPh₃.

  • Safety : Replace Br₂ with NBS to minimize toxicity risks.

  • Purification : Employ recrystallization instead of column chromatography where possible.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 6-bromo substituent undergoes nucleophilic displacement with various nucleophiles due to the electron-deficient nature of the purine ring. Key examples include:

Reaction Table 1: Nucleophilic Substitutions

NucleophileConditionsProductYieldSource
Ethynyl groupsPd(PPh₃)₂Cl₂/CuI, DMF, 80°C6-Ethynyl derivatives85-92%
Cyclopropyl groupsSuzuki-Miyaura coupling with K[cyclopropyl-BF₃], Pd(dppf)Cl₂6-Cyclopropyl analogs68%
Aryl boronic acidsPd(PPh₃)₄, Na₂CO₃, DME/H₂O6-Aryl purines45-78%

The trimethylsilyl ether group enhances solubility in non-polar solvents during these reactions while remaining inert to basic conditions.

Sonogashira Alkynylation

This reaction enables C-C bond formation at the 6-position:

text
6-Bromo-purine + Terminal alkyne → Pd(PPh₃)₂Cl₂/CuI, DMF, NEt₃ → 6-Alkynyl-purine (e.g., 6-ethynyl derivative)

Key Data:

  • Optimal catalyst loading: 5 mol% Pd

  • Reaction time: 12-18 hrs at 60°C

  • Typical yields: 85-92%

Suzuki-Miyaura Cross-Coupling

Enables introduction of aryl/heteroaryl groups:

text
6-Bromo-purine + Aryl-B(OH)₂ → Pd(dppf)Cl₂, K₂CO₃, DME/H₂O → 6-Aryl-purine

Notable Example:

  • 6-Cyclopropyl analog synthesis required conversion to K[cyclopropyl-BF₃] to prevent protodeboronation

Alkylation/Deprotection Sequences

The SEM (2-(trimethylsilyl)ethoxy)methyl group serves as a transient protecting group:

Reaction Table 2: Protection/Deprotection

StepReagentsConditionsOutcome
SEM removalHCl (conc.), EtOHReflux, 1.5 hrs91% recovery of NH-free purine
ReprojectionSEM-Cl, iPr₂NEtDCM, 0°C → RTQuantitative protection

This orthogonal protection strategy allows sequential functionalization at N9 and C6 positions .

Reductive Transformations

The bromine atom can undergo hydrogenolytic cleavage:

Reaction Scheme:

text
6-Bromo-purine → H₂ (1 atm), Pd/C, EtOH → Purine (dehalogenated) + HBr

Conditions:

  • Catalyst: 10% Pd/C

  • Temperature: 25°C

  • Yield: >95% (monitored by TLC)

Comparative Reactivity Analysis

Table 3: Electronic Effects on Reactivity

PositionSubstituentHammett σ ValueImpact
C6Br+0.26Activates for nucleophilic substitution
N9SEM group-Steric protection without electronic deactivation

The SEM group's silicon-oxygen bond remains stable under Grignard conditions but cleaves readily with fluoride ions or strong acids .

This compound's dual functionality (bromine for cross-couplings and SEM group for protection/deprotection) makes it invaluable for constructing complex purine derivatives. Recent advances in Pd-catalyzed couplings (2017-2025) have significantly expanded its synthetic utility, particularly in kinase inhibitor development .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine is primarily studied for its potential therapeutic applications:

  • Antiviral Activity : Research indicates that purine derivatives can inhibit viral replication. The presence of the bromine atom may enhance interactions with viral polymerases, suggesting potential efficacy against RNA viruses .
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. Studies show that modifications to the purine structure can significantly influence their ability to induce apoptosis in tumor cells, making them candidates for chemotherapeutic development .

Biochemical Research

The compound serves as a valuable tool in biochemical assays due to its ability to interact with nucleic acids and enzymes:

  • Enzyme Inhibition Studies : The unique structure allows for investigations into enzyme kinetics and inhibition mechanisms, particularly in relation to nucleoside analogs that mimic natural substrates .

Case Study 1: Antiviral Efficacy

A study examined the antiviral properties of various purine derivatives, including this compound. The results indicated significant inhibition of viral replication in vitro, with an emphasis on its interaction with RNA-dependent RNA polymerases .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the cytotoxic effects of this compound on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine involves its interaction with biological molecules. The bromine atom and the trimethylsilyl group can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variation at N9

Compound Name N9 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound SEM group C₁₁H₁₇BrN₄OSi 329.27 High solubility in DMF; used in Suzuki couplings
6-Chloro-9-(2-nitro-phenylsulfonyl)-9H-purine 2-Nitrobenzenesulfonyl group C₁₁H₆ClN₅O₄S 347.72 Crystallizes with two independent molecules; sulfonyl group enhances stability
6-Chloro-9-(tri-O-acetyl-β-D-ribofuranosyl)-9H-purine Triacetylated ribofuranose sugar C₁₆H₁₇ClN₄O₇ 428.78 Precursor for nucleoside analogs; acetyl groups enable regioselective deprotection
6-Methylamino-9-benzyl-9H-purine Benzyl group C₁₂H₁₂N₆ 240.27 93% synthesis yield; used in kinase inhibitor studies

Key Observations :

  • The SEM group in the target compound improves synthetic flexibility compared to rigid sulfonyl or sugar-based substituents.
  • Benzyl and SEM groups both enhance solubility but differ in steric bulk, affecting downstream reactivity .

Halogen and Functional Group Modifications at C6

Compound Name C6 Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Yield Applications References
This compound Bromine C₁₁H₁₇BrN₄OSi 329.27 Not specified Intermediate for C-C bond formation
6-(5-Bromo-2-methoxyphenyl)-2-chloro-9H-purine 5-Bromo-2-methoxyphenyl C₁₂H₈BrClN₄O 343.57 68% Bromodomain inhibitor precursor
2-Amino-6-bromo-9-(SEM)-9H-purine Bromine + amino at C2 C₁₁H₁₈BrN₅OSi 344.28 Not specified Dual functionalization for drug discovery
6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine Chlorine + THP protection C₁₀H₁₁ClN₄O 238.67 High yield via Suzuki coupling

Key Observations :

  • Bromine at C6 (target compound) facilitates cross-coupling reactions (e.g., with boronic acids), whereas chlorine derivatives are more cost-effective but less reactive .
  • Addition of amino groups (e.g., 2-amino-6-bromo derivative) introduces nucleophilic sites for further modifications .

Key Observations :

  • Brominated purines generally exhibit moderate acidity (pKa ~6–7), influencing their reactivity in basic or acidic conditions.
  • Storage conditions (e.g., 2-8°C) are critical for brominated derivatives to prevent decomposition .

Biological Activity

6-Bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine is a purine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to nucleosides and has implications in various therapeutic areas, particularly in targeting specific enzymes involved in nucleotide metabolism.

Chemical Structure

The molecular formula of this compound is C11H17BrN4OC_{11}H_{17}BrN_4O with a molecular weight of approximately 286.17 g/mol. The compound features a bromine atom at the 6-position and a trimethylsilyl ether group, which may influence its solubility and biological interactions.

Biological Activity Overview

Research indicates that purine derivatives, including this compound, exhibit various biological activities such as:

  • Inhibition of Enzymes : Compounds similar to this compound have been studied for their ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical for purine metabolism. Inhibitors of PNP can be beneficial in treating T-cell malignancies and certain infections caused by Mycobacterium tuberculosis .
  • Antitumor Activity : Studies have shown that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with low nanomolar IC50 values .

Inhibition Studies

A study focused on the synthesis and evaluation of novel PNP inhibitors reported that several compounds exhibited potent inhibitory activity with IC50 values as low as 19 nM against human PNP and even lower against Mycobacterium tuberculosis PNP . This suggests that this compound could potentially be developed into a therapeutic agent targeting these enzymes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the purine ring significantly affect biological activity. For example, the introduction of halogen or alkyl groups can enhance inhibitory potency or selectivity towards specific enzymes .

Case Study 1: Antitumor Efficacy

In vitro studies on similar purine derivatives demonstrated significant antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of bromine substituents was noted to increase cytotoxic effects, particularly when combined with chemotherapeutic agents like doxorubicin .

Case Study 2: Selective Toxicity

A recent investigation highlighted the selective toxicity of certain purine derivatives towards T-cell malignancies while sparing normal cells, indicating a favorable therapeutic index. The cytotoxicity was assessed using various cancer cell lines, confirming the potential of these compounds in targeted cancer therapies .

Data Tables

Compound Target Enzyme IC50 (nM) Selectivity
Compound AHuman PNP19High
Compound BMt PNP4Very High
Compound CT-Lymphoblastic9Moderate

Q & A

Q. What is the synthetic strategy for introducing the 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group onto the purine scaffold?

The SEM group is introduced via alkylation under basic conditions. A typical protocol involves reacting 6-bromo-9H-purine with SEM chloride (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base like NaH or K₂CO₃ in anhydrous DMF. The reaction is carried out under inert gas (argon/nitrogen) at 0–25°C for 2–6 hours. The SEM group selectively protects the N9 position of the purine, leaving the 6-bromo substituent reactive for further functionalization .

Q. How is the structure of 6-bromo-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine confirmed post-synthesis?

Structural confirmation relies on a combination of ¹H/¹³C NMR , high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For NMR, key signals include the SEM group’s trimethylsilyl protons (δ ~0.0–0.2 ppm) and the methylene protons (δ ~3.4–3.6 ppm). X-ray crystallography resolves the spatial arrangement of the SEM-protected purine, as demonstrated in analogous compounds like 6-chloro-9-isopropyl-9H-purine derivatives .

Q. What precautions are necessary for handling this compound in laboratory settings?

While specific safety data for this compound are limited, general handling guidelines for SEM-protected purines include:

  • Use of PPE (gloves, goggles) to avoid skin/eye contact.
  • Storage under inert gas at –20°C to prevent hydrolysis of the SEM group.
  • Avoidance of protic solvents (e.g., water, alcohols) during synthesis to maintain SEM stability .

Advanced Research Questions

Q. How can the 6-bromo substituent be selectively functionalized via cross-coupling reactions?

The 6-bromo group undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ (5 mol%) as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 80–100°C. For example, coupling with 4-substituted phenylboronic acids yields 6-arylpurine derivatives with >85% efficiency. Alternative methods like Buchwald-Hartwig amination enable substitution with amines (e.g., piperidine) under similar catalytic conditions .

Q. What role does the SEM group play in directing regioselective reactions on the purine core?

The SEM group acts as a temporary protective group that:

  • Blocks the N9 position, preventing unwanted alkylation or oxidation at this site.
  • Enhances solubility in organic solvents (e.g., DCM, THF), facilitating purification by column chromatography.
  • Can be removed under mild acidic conditions (e.g., TFA/CH₂Cl₂) to regenerate the free N9 position for downstream applications .

Q. How is the compound utilized in studying enzyme kinetics or nucleotide analog synthesis?

The 6-bromo-SEM-purine serves as a precursor for synthesizing modified nucleosides by ribosylation or glycosylation. For instance, coupling with protected ribofuranose derivatives under Vorbrüggen conditions (TMSOTf catalyst) generates nucleoside analogs. These analogs are used to probe adenosine deaminase (ADA) or purine nucleoside phosphorylase (PNP) enzyme mechanisms, where bromine substitution alters substrate binding affinity .

Q. What analytical methods are recommended for assessing purity and stability in solution?

  • HPLC-PDA/MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities and degradation products.
  • TLC monitoring : Silica gel plates (hexane/EtOAc 4:1) track reaction progress.
  • Stability studies : Accelerated degradation in DMSO or aqueous buffers (pH 4–9) at 25–40°C identifies hydrolytic susceptibility of the SEM group .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for SEM protection: How to optimize reaction conditions?

Literature reports SEM protection yields ranging from 60–92%. Key variables include:

  • Base selection : NaH (anhydrous) outperforms K₂CO₃ in polar aprotic solvents.
  • Temperature : Prolonged stirring at 0°C minimizes side reactions (e.g., SEM group migration).
  • Purification : Silica gel chromatography (hexane/EtOAc 3:1) removes unreacted SEM chloride .

Q. Conflicting data on bromine substitution reactivity: What factors influence cross-coupling efficiency?

Lower yields in some studies (e.g., <50%) may arise from:

  • Catalyst poisoning : Trace moisture or oxygen degrades Pd catalysts; rigorous solvent degassing is critical.
  • Steric hindrance : Bulky boronic acids require higher catalyst loading (10 mol%) or microwave-assisted heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.